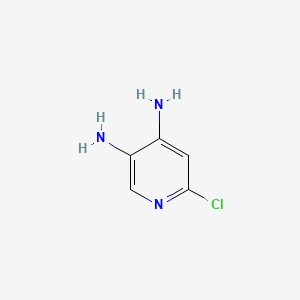

6-Chloro-3,4-pyridinediamine

Overview

Description

6-Chloro-3,4-pyridinediamine is a chemical compound related to various chlorinated pyridine derivatives. While the specific compound is not directly studied in the provided papers, these papers do discuss related chlorinated pyridines and their properties, which can provide insights into the behavior and characteristics of 6-Chloro-3,4-pyridinediamine.

Synthesis Analysis

The synthesis of chlorinated pyridine derivatives can be complex, involving multiple steps and specific conditions to introduce chlorine atoms at the desired positions on the pyridine ring. For instance, the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate involves careful structural characterization and crystallographic analysis to confirm the placement of chlorine atoms and other substituents on the pyridine ring .

Molecular Structure Analysis

The molecular structure of chlorinated pyridines is crucial for understanding their reactivity and interactions. For example, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was determined using X-ray crystallography, revealing the presence of intermolecular hydrogen bonds and C=H...O interactions that stabilize the crystal structure . Similarly, the structure of a polynuclear copper complex with pyridine ligands shows how chlorines and other substituents can affect the overall geometry and coordination of the complex .

Chemical Reactions Analysis

Chlorinated pyridines can undergo various chemical reactions, including photolysis and photocatalysis. The study of 3,5,6-trichloro-2-pyridinol, a degradation product of chlorpyrifos, under photolytic conditions showed significant degradation and mineralization, indicating that chlorinated pyridines can be reactive under certain conditions . The identification of degradation products using techniques like LC-MS is essential for understanding the fate of these compounds in the environment .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines are influenced by their molecular structure. For instance, the antimicrobial activities, DNA interaction, and spectroscopic properties of 2-chloro-6-(trifluoromethyl)pyridine were investigated, providing insights into the compound's behavior in biological systems . The study of hydrogen bonding in complexes of pyridine betaine with 2,6-dichloro-4-nitrophenol also highlights the importance of intermolecular interactions in determining the properties of chlorinated pyridines .

Scientific Research Applications

- Molecular Weight : 143.58

- IUPAC Name : 6-chloro-3,4-pyridinediamine

- InChI Code : 1S/C5H6ClN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9)

- InChI Key : OQRXBXNATIHDQO-UHFFFAOYSA-N

- CAS Number : 89182-17-2

- Preparation Products And Raw materials : 4-Amino-2-chloropyridine, Ammonium hydroxide, DIATOMACEOUS EARTH, Palladium, Ethyl acetate, Nitric acid, Acetic acid, Methanol, Iron, PETROLEUM ETHER .

- Safety : Signal Word: Warning. Precautionary Statements: P261-P305+P351+P338. Hazard Statements: H302-H315-H319-H335 .

- Preparation Products And Raw materials : 4-Amino-2-chloropyridine, Ammonium hydroxide, DIATOMACEOUS EARTH, Palladium, Ethyl acetate, Nitric acid, Acetic acid, Methanol, Iron, PETROLEUM ETHER .

- Safety : Signal Word: Warning. Precautionary Statements: P261-P305+P351+P338. Hazard Statements: H302-H315-H319-H335 .

Safety And Hazards

6-Chloro-3,4-pyridinediamine is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. The compound should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name |

6-chloropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRXBXNATIHDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920468 | |

| Record name | 6-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3,4-pyridinediamine | |

CAS RN |

9030-21-1, 89182-17-2 | |

| Record name | 6-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorylase, purine nucleoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloropyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)